molecular formula C10H16ClN3OS B1525010 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride CAS No. 1311316-55-8

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride

Cat. No.: B1525010
CAS No.: 1311316-55-8
M. Wt: 261.77 g/mol
InChI Key: WKKAWNBWWDDZFG-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, a diazepane ring, and a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole-5-carbonyl chloride with 1,4-diazepane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or diazepane ring is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole or diazepane derivatives. These products can be further utilized in different applications or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride include other thiazole derivatives and diazepane-containing compounds. Examples of similar compounds are:

  • 4-Methyl-1,3-thiazole-5-carbonyl chloride
  • 1,4-Diazepane-2,5-dione
  • 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine

Uniqueness

The uniqueness of this compound lies in its specific combination of a thiazole ring and a diazepane ring, which imparts distinct chemical and biological properties. This unique structure allows the compound to participate in a variety of chemical reactions and exhibit potential biological activities that may not be observed in other similar compounds.

Properties

IUPAC Name

1,4-diazepan-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.ClH/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13;/h7,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKAWNBWWDDZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311316-55-8
Record name Methanone, (hexahydro-1H-1,4-diazepin-1-yl)(4-methyl-5-thiazolyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311316-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride
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1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride
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1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride
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1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride
Reactant of Route 6
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride

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